2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-METHYL-5-OXO-6-(3-PYRIDINYLMETHYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-METHYL-5-OXO-6-(3-PYRIDINYLMETHYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves multicomponent reactions (MCRs). One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Scientific Research Applications
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-METHYL-5-OXO-6-(3-PYRIDINYLMETHYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation and modulation of immune responses .
Comparison with Similar Compounds
Similar compounds include other 2-amino-4H-pyran-3-carbonitrile derivatives, such as:
- 2-AMINO-4,5-DIHYDRO-4-ARYLPYRANO[3,2-B]INDOLE-3-CARBONITRILES
- 2-AMINO-3-CYANO-4H-CHROMENES Compared to these compounds, 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-METHYL-5-OXO-6-(3-PYRIDINYLMETHYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and chemical reactivity .
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H22N4O4/c1-14-9-20-22(24(29)28(14)13-15-5-4-8-27-12-15)21(18(11-25)23(26)32-20)17-7-6-16(30-2)10-19(17)31-3/h4-10,12,21H,13,26H2,1-3H3 |
InChI Key |
QZNJYNYCJDXDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)OC)OC)C(=O)N1CC4=CN=CC=C4 |
Origin of Product |
United States |
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